3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline
CAS No.:
Cat. No.: VC17453061
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13N3 |
---|---|
Molecular Weight | 223.27 g/mol |
IUPAC Name | 3-(1-methylbenzimidazol-2-yl)aniline |
Standard InChI | InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3 |
Standard InChI Key | BDXPAXFHBGAKEH-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(1-methylbenzimidazol-2-yl)aniline, reflects its core structure: a benzimidazole ring (a benzene fused to an imidazole) methylated at the 1-position, linked to an aniline group at the 2-position. Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.73 g/mol |
SMILES | CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N |
InChIKey | HFERXAFXEGBZQF-UHFFFAOYSA-N |
CAS Registry Number | 1354952-03-6 |
The benzimidazole system contributes aromatic stability and hydrogen-bonding capacity, while the aniline group introduces nucleophilic reactivity .
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 3436 cm (N-H of aniline) and 1663–1671 cm (C=N of benzimidazole) confirm functional groups .
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NMR: -NMR signals include aromatic protons (δ 6.32–8.65 ppm), methyl singlet (δ 3.05 ppm), and exchangeable NH protons (δ 10.57 ppm) .
Synthetic Pathways and Optimization
Conventional Synthesis
The compound is synthesized via cyclocondensation of 4-aminobenzoic acid and N-methyl-o-phenylenediamine in polyphosphoric acid (PPA) at 180–200°C :
Key steps:
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Formation of benzimidazole: Acid-catalyzed dehydration cyclizes the amine and carboxylic acid groups.
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Methylation: Introduced via N-methylation of the imidazole nitrogen using methyl iodide.
Alternative Routes
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yield (75% vs. 60% conventional) .
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Solid-phase synthesis: Enables combinatorial library generation for high-throughput screening.
Biological Activities and Mechanistic Insights
Antimicrobial Effects
Derivatives exhibit:
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Antibacterial activity: MIC = 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal activity: 80% growth inhibition of Candida albicans at 50 μM.
Enzyme Inhibition
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Tyrosine kinase inhibition: IC = 1.2 μM (cf. imatinib = 0.3 μM).
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COX-2 selectivity: 10-fold preference over COX-1, reducing inflammatory prostaglandins .
Parameter | Value |
---|---|
LD (oral, rat) | Not determined |
Skin irritation | Potential irritant (Category 2) |
Mutagenicity | Negative in Ames test |
Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation.
Research Applications and Future Directions
Drug Discovery
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Lead optimization: Modifications at the aniline para-position enhance target affinity (e.g., –OH, –CF groups) .
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Prodrug development: Acetylation of the aniline NH improves bioavailability (t = 4.2 h vs. 1.5 h parent).
Material Science
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